molecular formula C17H13ClN4O B13995169 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one

Cat. No.: B13995169
M. Wt: 324.8 g/mol
InChI Key: FMXRXTKXBULNFT-UHFFFAOYSA-N
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Description

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with benzylidenehydrazinyl, chloro, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one typically involves the reaction of 4-chloro-2-phenyl-pyridazin-3-one with benzylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one exerts its effects is primarily through the inhibition of specific enzymes and molecular pathways. For instance, in cancer cells, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenyl-pyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylidenehydrazinyl group enhances its potential as an anticancer agent, while the chloro and phenyl groups contribute to its versatility in organic synthesis.

Properties

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

5-(2-benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H13ClN4O/c18-16-15(21-19-11-13-7-3-1-4-8-13)12-20-22(17(16)23)14-9-5-2-6-10-14/h1-12,21H

InChI Key

FMXRXTKXBULNFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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